An In-depth Technical Guide to 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline: Synthesis, Characterization, and Theoretical Physicochemical Properties
An In-depth Technical Guide to 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline: Synthesis, Characterization, and Theoretical Physicochemical Properties
This technical guide provides a comprehensive overview of the chemical compound 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, detailing its molecular characteristics, a proposed synthetic route, and expected methods for its structural elucidation. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who may have an interest in novel sulfonamide derivatives.
I. Introduction
A. Overview of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline
1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a distinct organic molecule that incorporates three key structural motifs: a bicyclic indoline core, a sulfonyl bridge, and a substituted nitroaromatic ring. The indoline scaffold is a prevalent feature in many biologically active compounds and natural products.[1][2] The arylsulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics and diuretics. Furthermore, the presence of a nitroaromatic moiety can confer specific electronic and steric properties, which are often exploited in medicinal chemistry and materials science.[3][4]
B. Potential Significance in Medicinal Chemistry and Materials Science (Theoretical)
While specific biological or material properties of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline have not been extensively reported in the available literature, its structural components suggest several areas of potential application. N-arylsulfonylindoles have been investigated for a range of biological activities, including as inhibitors of HIV-1 replication.[5] The nitroaromatic group, being a strong electron-withdrawing feature, can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets or its performance in electronic materials.[3][6] The specific substitution pattern on the phenyl ring—two methyl groups and a nitro group—offers a unique steric and electronic profile that could be explored for targeted molecular interactions.
II. Physicochemical Properties (Calculated and Inferred)
The following section details the calculated and inferred physicochemical properties of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline. As this compound is not widely cataloged, these values are derived from its constituent parts and established chemical principles.
A. Summary of Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₄S | Calculated |
| Molecular Weight | 332.38 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and poorly soluble in water | Inferred |
| Melting Point | Expected to be a high-melting solid | Inferred |
B. Discussion of Expected Properties
The molecular structure of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline suggests it will be a stable compound under standard laboratory conditions. The presence of the polar sulfonyl and nitro groups is expected to result in a relatively high melting point for a molecule of its size. Its solubility profile is anticipated to be dominated by its aromatic and polar functional groups, leading to good solubility in polar aprotic solvents. The nitroaromatic component may impart a pale yellow color to the compound. Due to the electron-withdrawing nature of the nitro group, the compound may exhibit interesting photophysical properties and could be electrochemically active.[3][4]
III. Proposed Synthesis and Mechanism
The synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline can be logically approached through the sulfonylation of indoline with a suitable 2,4-dimethyl-5-nitrophenylsulfonyl chloride. This method is a common and effective way to form N-arylsulfonamides.[5][7][8][9]
A. Retrosynthetic Analysis and Strategy
A retrosynthetic analysis points to two primary starting materials: indoline and 2,4-dimethyl-5-nitrophenylsulfonyl chloride. Indoline is a commercially available reagent.[1][2][10][11][12] The sulfonyl chloride can be prepared from 2,4-dimethyl-5-nitroaniline via a Sandmeyer-type reaction to introduce the sulfonyl chloride group.
B. Detailed Experimental Protocol
Step 1: Synthesis of 2,4-Dimethyl-5-nitrophenylsulfonyl chloride
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Materials: 2,4-dimethyl-5-nitroaniline, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride.
-
Procedure:
-
Dissolve 2,4-dimethyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled aniline solution to form the corresponding diazonium salt. Maintain the temperature below 5 °C throughout the addition.
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In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.
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Add the freshly prepared diazonium salt solution to the sulfur dioxide solution at a controlled rate, allowing for the evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the crude 2,4-dimethyl-5-nitrophenylsulfonyl chloride.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.
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Step 2: Synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline
-
Materials: Indoline, 2,4-dimethyl-5-nitrophenylsulfonyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve indoline in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add the non-nucleophilic base to the solution and stir for a few minutes.
-
Slowly add a solution of 2,4-dimethyl-5-nitrophenylsulfonyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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C. Reaction Mechanism
The synthesis of the final product proceeds via a nucleophilic substitution reaction. The nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The non-nucleophilic base serves to deprotonate the indoline nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.
D. Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
IV. Structural Elucidation and Characterization (Anticipated Data)
The identity and purity of the synthesized 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline would be confirmed using a combination of spectroscopic and chromatographic techniques.
A. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the indoline and the dimethyl-nitrophenyl rings, as well as the aliphatic protons of the indoline five-membered ring. The chemical shifts of the protons adjacent to the nitrogen and sulfonyl groups will be particularly informative.
-
¹³C NMR spectroscopy will reveal the number of unique carbon environments in the molecule, confirming the presence of all structural components.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the sulfonyl group (S=O stretches, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the nitro group (N-O stretches, around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.[13]
B. Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC would be employed to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.
V. Safety and Handling
As with any chemical substance, 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be toxic and should be handled with care.[3][6][14][15] A thorough review of the safety data sheets for all reagents used in the synthesis is essential before commencing any experimental work.
VI. References
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Abid, M., Teixeira, C., & Torok, B. (2007). An efficient one-pot step by step t-BuOK-mediated procedure for the synthesis of N-arylindoles has been developed in moderate to good yields. PubMed.
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Che, G., Wu, L., & Xue, F. (2018). Synthesis and in vitro anti-HIV-1 evaluation of some N-arylsulfonyl-3-formylindoles. Brazilian Journal of Pharmaceutical Sciences, 54(3).
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of N-arylsulfonylindoles. The Journal of Organic Chemistry, 50(26), 5451-5457.
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Ramakrishna, V. S. N., Kambhampati, R. S., Shirsath, V. S., & Jasti, V. (2011). Design, synthesis and pharmacological evaluation of conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles as a potential 5-HT6 receptor ligands. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 845-855.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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PubChem. (n.d.). Indoline. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSrc. (2025, August 22). Indoline. Retrieved from [Link]
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MDPI. (2021, June 1). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Retrieved from [Link]
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ChemRxiv. (2023, July 17). Cine Substitution of N-Sulfonylindoles. Retrieved from [Link]
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Veeprho. (n.d.). 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine hydrobromide. Retrieved from [Link]
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ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]
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ResearchGate. (n.d.). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]
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PubChem. (n.d.). 1-(Mesitylsulfonyl)indoline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
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MDPI. (2007, December 13). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]
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Ineos Oxford Institute. (n.d.). Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase. Retrieved from [Link]
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ResearchGate. (n.d.). Liner and nonlinear spectroscopic data for L. Retrieved from [Link]
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